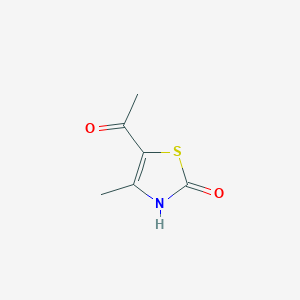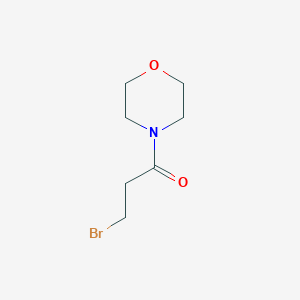
5-acetyl-4-methyl-1,3-thiazol-2(3H)-one
Vue d'ensemble
Description
5-acetyl-4-methyl-1,3-thiazol-2(3H)-one is a heterocyclic compound that belongs to the thiazole family. This compound has been found to exhibit a wide range of biological activities, making it a topic of interest in scientific research.
Mécanisme D'action
The mechanism of action of 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes, such as cyclooxygenase-2 and lipoxygenase. Additionally, 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one exhibits a wide range of biochemical and physiological effects. This compound has been found to inhibit the growth of various microbes, including bacteria, fungi, and viruses. Additionally, 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one has been shown to reduce inflammation and pain, making it a potential treatment for inflammatory diseases. Furthermore, this compound has been found to induce cell death in cancer cells, suggesting its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of action of various enzymes and to investigate potential treatments for various diseases. Additionally, the synthesis of 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one is relatively simple and yields high amounts of the compound.
One limitation of using 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one in lab experiments is the lack of understanding of its mechanism of action. Additionally, the potential side effects of this compound are not fully understood, making it difficult to determine its safety for use in humans.
Orientations Futures
There are many potential future directions for the study of 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one. One direction could be to investigate its potential use in the treatment of Alzheimer's disease, as studies have suggested that this compound may have neuroprotective effects. Additionally, further studies could be conducted to determine the safety and efficacy of 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one in humans. Furthermore, this compound could be used as a starting material for the synthesis of other biologically active compounds, which could have potential therapeutic applications.
Applications De Recherche Scientifique
5-acetyl-4-methyl-1,3-thiazol-2(3H)-one has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, 5-acetyl-4-methyl-1,3-thiazol-2(3H)-one has been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
5-acetyl-4-methyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-5(4(2)8)10-6(9)7-3/h1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFCISPGLMHKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-5-[(3-methyl-2-thienyl) methylene]-2-thioxo-4-thiazolidinone](/img/structure/B3259817.png)




![(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B3259859.png)




![3-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B3259911.png)

![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B3259924.png)